4-methoxy-N-[(2Z)-3-[(4-methoxy-3-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-ylidene]-3-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2Z)-3-[(4-methoxy-3-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-ylidene]-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Methoxylation: The methoxy groups are introduced via nucleophilic substitution reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonyl groups can yield thiol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-methoxy-N-[(2Z)-3-[(4-methoxy-3-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-ylidene]-3-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenethylamine: A simpler compound with a methoxy group and an ethylamine side chain.
4-methoxybenzyl chloride: Contains a methoxy group and a benzyl chloride moiety.
4-methoxyphenylacetonitrile: Features a methoxy group and an acetonitrile group.
Uniqueness
4-methoxy-N-[(2Z)-3-[(4-methoxy-3-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-ylidene]-3-methylbenzenesulfonamide is unique due to its combination of thiazole, sulfonamide, and methoxy groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H20N2O6S3 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
(NZ)-4-methoxy-N-[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-thiazol-2-ylidene]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N2O6S3/c1-13-11-15(5-7-17(13)26-3)29(22,23)20-19-21(9-10-28-19)30(24,25)16-6-8-18(27-4)14(2)12-16/h5-12H,1-4H3/b20-19- |
InChI Key |
IGMHDRSGRCONAI-VXPUYCOJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)/N=C\2/N(C=CS2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N=C2N(C=CS2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)OC |
Origin of Product |
United States |
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